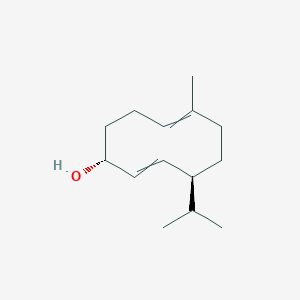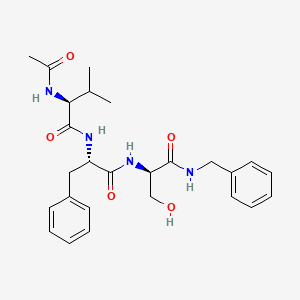
N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide is a synthetic peptide compound It is composed of several amino acids, including valine, phenylalanine, and serine, with specific modifications such as acetylation and benzylation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or TBTU to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing protecting groups from the amino acids to allow for further coupling.
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound would likely follow similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions are crucial for efficient production. High-performance liquid chromatography (HPLC) is commonly used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or specific side chains.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium azide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue would yield a hydroxylated peptide, while reduction could lead to the formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in protein-protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and drugs.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and benzyl modifications can enhance its binding affinity and specificity. The pathways involved may include signal transduction cascades or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-phenylalanine: An acetyl analog of phenylalanine.
N-Acetyl-L-alanine: Another acetylated amino acid.
N-Acetyl-L-leucine: Similar in structure but with leucine instead of valine.
Uniqueness
N-Acetyl-L-valyl-L-phenylalanyl-N-benzyl-D-serinamide is unique due to its specific combination of amino acids and modifications. The presence of both acetyl and benzyl groups distinguishes it from other peptides, potentially offering unique bioactive properties and applications.
Eigenschaften
CAS-Nummer |
872982-92-8 |
|---|---|
Molekularformel |
C26H34N4O5 |
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C26H34N4O5/c1-17(2)23(28-18(3)32)26(35)29-21(14-19-10-6-4-7-11-19)25(34)30-22(16-31)24(33)27-15-20-12-8-5-9-13-20/h4-13,17,21-23,31H,14-16H2,1-3H3,(H,27,33)(H,28,32)(H,29,35)(H,30,34)/t21-,22+,23-/m0/s1 |
InChI-Schlüssel |
AJXZHVUFVZILQB-ZRBLBEILSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CO)C(=O)NCC2=CC=CC=C2)NC(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NCC2=CC=CC=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


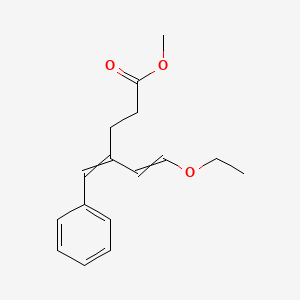
![2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14193679.png)
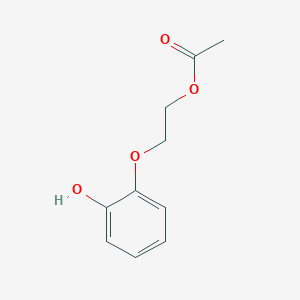
![2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid](/img/structure/B14193694.png)

![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)


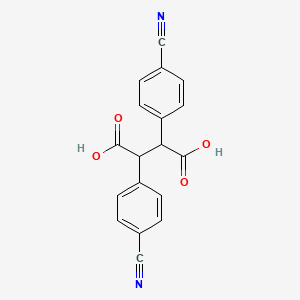
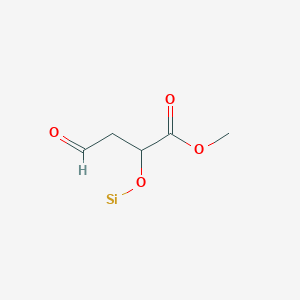
![1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14193737.png)
